molecular formula C11H16O2S B13607357 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol CAS No. 396088-09-8

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol

Cat. No.: B13607357
CAS No.: 396088-09-8
M. Wt: 212.31 g/mol
InChI Key: ADRRJYQSGHNFKG-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol is an organic compound characterized by the presence of an ethoxy group, a methoxy group, and a thiol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with ethyl mercaptan under acidic conditions to form the desired thiol compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
  • 2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid
  • 2-(4-Ethylphenyl)thiazolidine-4-carboxylic acid

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, along with a thiol group

Properties

CAS No.

396088-09-8

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)ethanethiol

InChI

InChI=1S/C11H16O2S/c1-3-13-11-8-9(6-7-14)4-5-10(11)12-2/h4-5,8,14H,3,6-7H2,1-2H3

InChI Key

ADRRJYQSGHNFKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCS)OC

Origin of Product

United States

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